molecular formula C36H20N2O4 B1518113 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine CAS No. 1395881-55-6

7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine

Cat. No. B1518113
CAS RN: 1395881-55-6
M. Wt: 544.6 g/mol
InChI Key: LQIJYRYGPVWGLO-UHFFFAOYSA-N
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Description

7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a chemical compound with the molecular formula C36H20N2O4 . It is used in the field of materials science, particularly in the development of organic light-emitting diode (OLED) materials .


Molecular Structure Analysis

The molecular structure of 7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a solid at 20 degrees Celsius . It has a molecular weight of 544.57 . It is light-sensitive and should be stored away from light . The compound has a melting point of 376 degrees Celsius . It has a maximum absorption wavelength of 387 nm in dichloromethane .

Scientific Research Applications

Organic Light-Emitting Diodes

7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine derivatives have been studied for their application in organic light-emitting diodes (OLEDs). Research by Okamoto et al. (2005) demonstrated that derivatives of 1,4-benzoxazino[2,3-b]phenoxazines show promise as hole injection materials in OLEDs. These compounds exhibit high thermal stability and moderate conductivity, making them suitable for use in electronic devices (Okamoto et al., 2005).

Synthesis and Chemical Properties

The cyclization of substituted quinone imines and diazabutadiene derivatives has been explored to produce 4aH-phenoxazine or 4H-1,4-benzoxazine derivatives. These chemical processes provide pathways to create various fused heterocycles with potential applications in different fields. The influence of substituents on the reactions of intermediate benzoxazines and phenoxazines has been studied in detail, providing valuable information on their chemical behavior (Abakumov et al., 2005).

Potential in Antitumor Therapy

Certain members of the phenoxazine and benzophenoxazine dye family, which includes compounds similar to 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine, have been identified as potential antitumor agents. These compounds selectively stain certain tumors and have shown efficacy in prolonging life and shrinking tumors in certain studies. Their selectivity and potential as carriers for other antitumor agents make them interesting subjects for further research in cancer therapy (Motohashi et al., 1991).

Electrocatalytic Applications

Phenoxazine compounds have been utilized in electrocatalytic applications, such as the electrochemical oxidation of reduced nicotinamide coenzymes. Modified electrodes with adsorbed phenoxazinium salts like Meldola Blue have demonstrated efficient electrocatalysis, offering potential applications in biochemical and electrochemical sensors (Gorton et al., 1984).

Fluorescent Properties in Oligonucleotides

The incorporation of phenoxazine analogues into oligonucleotides has been studied for their potential to improve triplex-forming abilities and fluorescence properties. These compounds, like 1,3,9-triaza-2-oxophenoxazine, could function as thymine analogues in certain DNA structures, offering applications in oligonucleotide nanotechnologies and imaging tools (Fujii et al., 2019).

Mechanism of Action

The exact mechanism of action of 7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is not clear from the available information .

Safety and Hazards

The safety and hazards of 7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine are not specified in the available resources .

properties

IUPAC Name

11-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H20N2O4/c1-5-13-27-23(9-1)37-24-10-2-6-14-28(24)40-32-18-21(17-31(39-27)35(32)37)22-19-33-36-34(20-22)42-30-16-8-4-12-26(30)38(36)25-11-3-7-15-29(25)41-33/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIJYRYGPVWGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C4=CC=CC=C4OC5=C3C(=CC(=C5)C6=CC7=C8C(=C6)OC9=CC=CC=C9N8C1=CC=CC=C1O7)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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